Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate
Description
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate is a pyrimidine-based heterocyclic compound featuring a benzothiazole moiety and a sulfanyl-methyl substituent. Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects, bioactivity, and applications.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-methylphenyl)sulfanylmethyl]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-3-28-20(27)16-12-23-21(26-22-25-17-6-4-5-7-19(17)30-22)24-18(16)13-29-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNNWLQHVKFZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Pyrimidine Ring Formation: The pyrimidine ring is often constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The benzothiazole and pyrimidine intermediates are then coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Modulating gene expression or protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Benzoxazole vs. Benzothiazole Derivatives
- Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate Key Differences: Replaces the benzothiazole ring with benzoxazole (oxygen instead of sulfur in the heterocycle) and substitutes 4-chlorophenyl for 4-methylphenyl. The 4-chlorophenyl group enhances lipophilicity but may increase toxicity .
Pyrimidine Derivatives with Varied Substituents
- Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate Key Differences: Contains a 4-amino group and a thiomethylthio linkage at position 2.
Sulfanyl and Halogenated Groups
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Key Differences: Chloro and trifluoromethyl substituents replace the benzothiazolylamino and sulfanyl-methyl groups. Impact: The trifluoromethyl group improves metabolic resistance but reduces polar interactions.
- Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate Key Differences: Features a trifluoromethyl-anilino group instead of benzothiazolylamino. Impact: The anilino group facilitates π-π stacking in enzyme active sites, while the trifluoromethyl group enhances lipophilicity. This compound shows notable kinase inhibition but lacks the benzothiazole-mediated DNA intercalation .
Physicochemical Properties
- Lipophilicity: The 4-methylphenyl-sulfanyl group in the target compound increases logP compared to analogues with chloro or amino substituents.
- Solubility: The benzothiazole ring contributes to π-stacking, reducing aqueous solubility relative to pyrimidines with polar groups (e.g., 4-amino derivatives) .
- Metabolic Stability : Sulfanyl groups are prone to oxidation, but the benzothiazole moiety may slow hepatic clearance compared to simpler alkyl chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
